N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
Description
N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic organic compound featuring a benzodioxole moiety fused to a chromen-4-one scaffold, with a thiophene-2-carboxamide substituent. The benzodioxole and chromenone groups are known to influence pharmacokinetic properties, such as metabolic stability and binding affinity, while the thiophene carboxamide moiety may contribute to intermolecular interactions via hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5S/c23-19-13-4-1-2-5-14(13)27-21(22-20(24)17-6-3-9-28-17)18(19)12-7-8-15-16(10-12)26-11-25-15/h1-10H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFLQBBRDLXXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the chromenone core, followed by the introduction of the benzodioxole and thiophene groups. Common reagents used in these reactions include aromatic aldehydes, thiophene carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related molecules, focusing on structural features, biological activities, and key research findings.
Table 1: Structural and Functional Comparison of Carboxamide Derivatives
Structural and Functional Insights
Benzodioxole vs. Nitro Groups :
- The target compound’s benzodioxole group may enhance metabolic stability compared to the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide, which is prone to reduction in biological systems .
- Nitrothiophene derivatives (e.g., ) leverage nitro groups for antibacterial activity through redox interactions, a mechanism absent in the benzodioxole-containing target compound.
Chromen-4-one vs. Thienopyrimidine/Piperazine: Chromen-4-one in the target compound is structurally distinct from the thienopyrimidine-piperazine scaffold in Compound 6 . The latter’s piperazine moiety likely enhances solubility and kinase inhibition, whereas chromen-4-one may confer antioxidant or anti-inflammatory properties.
Thiophene Carboxamide Interactions :
- All compounds share a thiophene carboxamide backbone, critical for hydrogen bonding (e.g., N–H⋯O in nitrothiophene carboxamides ). The target compound’s carboxamide may similarly engage in C–H⋯O/S interactions, as observed in N-(2-nitrophenyl)thiophene-2-carboxamide .
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a benzodioxole moiety, a chromenone core, and a thiophene ring, contributing to its unique biological profile. The molecular formula is , with a molecular weight of approximately 358.38 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective effects. The following table summarizes the key biological activities reported in recent studies:
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A study reported that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values as low as 1 µM .
Anti-inflammatory Effects
In models of inflammation, this compound has been observed to downregulate the expression of pro-inflammatory cytokines. It was found to inhibit the activation of NF-kB pathways, leading to decreased production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Properties
The neuroprotective effects are attributed to its ability to inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. The inhibition of this enzyme can lead to increased levels of neurotransmitters in the brain, providing protective effects against neurodegenerative diseases such as Parkinson's disease. The compound's IC50 value for MAO-B inhibition was reported at 0.51 µM, indicating strong potential for further development as a neuroprotective agent .
Case Studies
- Breast Cancer Cell Study : In vitro studies using MCF-7 cells demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation) after 24 hours of exposure.
- Inflammation Model : A murine model treated with LPS showed that administration of the compound significantly reduced systemic inflammation markers compared to control groups.
- Neuroprotection in Animal Models : In vivo studies indicated that administration of the compound improved motor function in rodent models of Parkinson's disease by preserving dopaminergic neurons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
